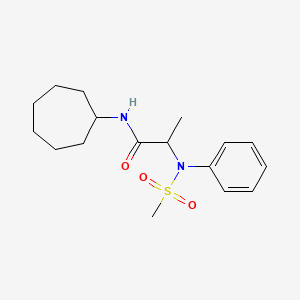![molecular formula C17H12Cl2F3NO B4022608 2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4022608.png)
2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide
Description
Synthesis Analysis
The synthesis of closely related cyclopropanecarboxamide derivatives involves multi-step reactions that typically start from cyclopropanecarboxylic acid precursors, followed by reactions like acylation, amidation, and sometimes, specific substituent modifications. These processes underscore the complexity and precision required in synthesizing cyclopropane derivatives (Shen De-long, 2008; Fan-yong Yan & Dongqing Liu, 2007).
Molecular Structure Analysis
Cyclopropanecarboxamide derivatives display diverse molecular geometries, often influenced by their substituents. Crystal structure analyses have revealed that these compounds can exhibit various spatial arrangements, highlighting the influence of substituents on the overall molecular conformation and packing in the solid state (Cemal Koray Özer et al., 2009; D. S. Yufit & J. Howard, 2003).
Chemical Reactions and Properties
Cyclopropanecarboxamides participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions include but are not limited to cycloadditions, direct arylation, and nucleophilic substitutions, which are pivotal in modifying the cyclopropane core and introducing new functional groups that significantly affect the chemical properties of the final compounds (Ramarao Parella, B. Gopalakrishnan, & S. Babu, 2013; Wenchao Ye et al., 2014).
Physical Properties Analysis
The physical properties of cyclopropanecarboxamides, such as solubility, melting points, and crystal structures, are directly influenced by their molecular structures. Variations in substituents can lead to differences in these physical properties, affecting the compound's behavior in different environments and its utility in various applications (P. K. Gutch, Susanta Banerjee, & D. K. Jaiswal, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of cyclopropanecarboxamide derivatives, are governed by their cyclopropane core and the nature of their substituents. These properties are crucial for understanding the potential applications and functionalizations of these compounds. Studies have focused on exploring these aspects through synthesis, reactivity tests, and computational analyses, providing insights into their chemical behavior and interactions (A. Jończyk* & I. Kmiotek-Skarżyńska, 1993; Kazuhiko Tanaka, Keizaburo Minami, & A. Kaji, 1987).
properties
IUPAC Name |
2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3NO/c18-16(19)13(10-6-2-1-3-7-10)14(16)15(24)23-12-9-5-4-8-11(12)17(20,21)22/h1-9,13-14H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURGVKCHBFOSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-[(4-ethoxyphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4022536.png)
![2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol](/img/structure/B4022542.png)
![N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4022547.png)
![3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4022553.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4022560.png)
![1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022567.png)
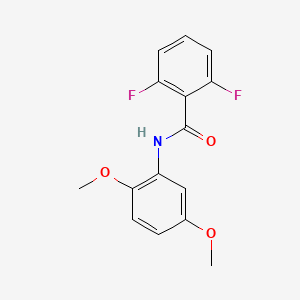
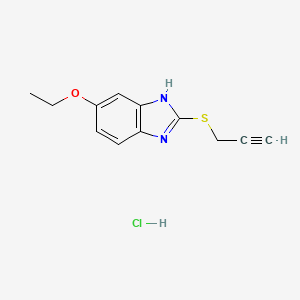
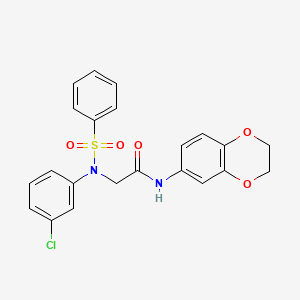
![6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4022594.png)
![1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4022601.png)
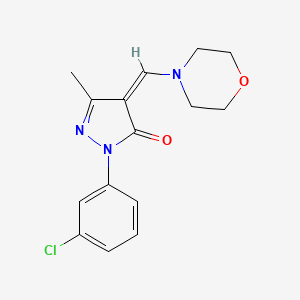
![N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4022622.png)
